alpha-Angelica lactone
Description
Significance of Alpha-Angelica Lactone as a Bio-based Platform Chemical
This compound is recognized as a key platform molecule that can be produced from levulinic acid (LA), a product of lignocellulosic biomass degradation, with high yields. digitellinc.commdpi.com This positions α-AL as a crucial intermediate in the conversion of renewable resources into a wide array of valuable chemicals and materials. digitellinc.comresearchgate.net Its versatile reactivity allows for its transformation into various value-added products, including biofuels, polymers, and fine chemicals. researchgate.netmdpi.com The ability to synthesize α-AL from non-food biomass addresses the growing demand for sustainable and environmentally friendly chemical production processes. mdpi.com
The conversion of α-AL into other useful compounds is a key area of research. For instance, it can be catalytically converted into levulinate esters, which are potential biofuels and green solvents. rsc.orgresearchgate.net Furthermore, α-AL serves as a precursor for the synthesis of γ-valerolactone (GVL), another important bio-based platform chemical with applications as a fuel additive and a green solvent. ua.ptacs.org The development of efficient catalytic routes for these transformations is a major focus of current research, aiming to establish economically viable biorefinery concepts. rsc.orgua.pt
Historical Context of this compound Research and Discovery
This compound is naturally found in plants of the Angelica genus, as well as in other natural sources like raisins, white bread, soybeans, licorice, and honey. mdpi.comtakasago.com Historically, extracts containing angelica lactones were used as additives in tobacco. mdpi.com Early research focused on its isolation from natural sources and its characteristic sweet, herbaceous, and tobacco-like aroma, which led to its use in fragrances and as a food flavoring agent. google.comchemicalbook.com
The synthesis of this compound from levulinic acid was reported as early as 1948. rsc.org Early synthetic methods often involved the high-temperature destructive distillation of levulinic acid. google.com Over the years, research has shifted towards developing more efficient and selective catalytic methods for its production from levulinic acid, driven by the increasing interest in biomass valorization. google.comresearchgate.net These newer methods often employ either homogeneous or heterogeneous acid catalysts and aim to operate under milder conditions to improve yield and selectivity. rsc.orgresearchgate.net
Structural Characteristics and Isomeric Forms of Angelica Lactones
Angelica lactones are butenolides, which are lactones with a four-carbon heterocyclic ring structure. mdpi.com They exist as three main positional isomers: alpha- (α-), beta- (β-), and gamma- (γ-) angelica lactone, which can exist in equilibrium. researchgate.netrsc.orgresearchgate.net
This compound (α-AL)
This compound, chemically known as 5-methyl-2(3H)-furanone, is the most predominant and stable isomer. researchgate.netnih.gov It is a colorless to light yellow oily liquid at room temperature and forms needle-like crystals at temperatures below 18°C. google.com
| Property | Value |
| IUPAC Name | 5-methyl-2(3H)-furanone nih.gov |
| Molecular Formula | C5H6O2 nih.gov |
| Molecular Weight | 98.10 g/mol nih.gov |
| Boiling Point | 167–170 °C mdpi.com |
| Melting Point | 13-17 °C sigmaaldrich.com |
| Density | 1.092 g/mL at 25 °C sigmaaldrich.com |
Beta-Angelica Lactone (β-AL)
Beta-Angelica lactone (5-methyl-2(5H)-furanone) is a conjugated isomer of α-AL. rsc.org It can be obtained through the isomerization of α-AL in the presence of a base. rsc.org However, achieving a pure form of β-AL is challenging as it exists in an equilibrium mixture with α-AL. rsc.org
| Property | Value |
| IUPAC Name | 5-methyl-2(5H)-furanone chemicalbook.com |
| Molecular Formula | C5H6O2 chemicalbook.com |
| Molecular Weight | 98.1 g/mol chemicalbook.com |
| Boiling Point | 208-209 °C mdpi.com |
| Density | 1.095 g/cm3 |
Gamma-Angelica Lactone (γ-AL)
Gamma-Angelica lactone, also known as γ-methylene-γ-butyrolactone, is another isomer that can be formed during the conversion of levulinic acid. researchgate.netresearchgate.net
Current Research Trends and Future Directions for this compound
Current research on this compound is highly focused on its application in sustainable chemistry and the development of advanced materials. A significant trend is the use of α-AL as a monomer for the synthesis of bio-based polymers. digitellinc.comrsc.org Researchers are exploring various polymerization techniques, including ring-opening polymerization, to create novel polymers with unique properties. digitellinc.comrsc.org
Another major research avenue is the catalytic upgrading of α-AL to biofuels and other valuable chemicals. rsc.org This includes the development of more efficient and selective heterogeneous catalysts for the conversion of α-AL to levulinate esters and γ-valerolactone. rsc.orgua.pt Recent studies have shown that ionic liquids can facilitate the conversion of α-AL to GVL at room temperature, which could significantly reduce the energy consumption of the process. acs.org
Furthermore, the versatile reactivity of α-AL is being exploited in various organic synthesis applications. acs.org It has been used as a starting material in the synthesis of complex molecules and as a catalyst in certain reactions. acs.orgacs.org The future of this compound research lies in the further exploration of its potential as a renewable building block for a sustainable chemical industry. This includes the development of integrated biorefinery processes where lignocellulosic biomass is efficiently converted to α-AL and subsequently to a portfolio of high-value products. digitellinc.comresearchgate.net The market for this compound is expected to grow, driven by the increasing demand for natural and sustainable ingredients in various industries, including flavors, fragrances, and cosmetics. datainsightsmarket.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3H-furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTQFLOTGBBMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047693 | |
| Record name | alpha-Angelica lactone | |
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Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-12-8 | |
| Record name | α-Angelica lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-12-8 | |
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| Record name | alpha-Angelica lactone | |
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| Record name | 5-Methylfuran-2(3H)-one | |
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| Record name | 2(3H)-Furanone, 5-methyl- | |
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| Record name | alpha-Angelica lactone | |
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| Record name | 5-methylfuran-2(3H)-one | |
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| Record name | 4-HYDROXY-3-PENTENOIC ACID.GAMMA.-LACTONE | |
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Ii. Advanced Synthetic Methodologies and Reaction Mechanisms of Alpha Angelica Lactone
Biomass-Derived Synthesis Routes to Alpha-Angelica Lactone
The production of α-angelica lactone from renewable biomass resources is a key focus in green chemistry. lookchem.com Levulinic acid, a prominent biomass-derived platform molecule, serves as a primary starting material. bohrium.comacs.org
Conversion from Levulinic Acid (LA)
The most direct and common route to α-angelica lactone is through the chemical transformation of levulinic acid (LA). mdpi.com This conversion is fundamentally a dehydration reaction, which can be achieved through several catalytic approaches.
The formation of α-angelica lactone from levulinic acid proceeds via an intramolecular condensation reaction followed by dehydration. mdpi.comresearchgate.net This process involves the cyclization of levulinic acid to form a transient intermediate, which then loses a molecule of water to yield the unsaturated lactone ring of α-angelica lactone. google.com The reaction is an equilibrium process, and efficient removal of the products, α-angelica lactone and water, can drive the reaction towards higher yields. researchgate.net
Acid catalysis is widely employed to facilitate the dehydration of levulinic acid to α-angelica lactone. rsc.org Both homogeneous and heterogeneous acid catalysts have proven effective. researchgate.net
Homogeneous Catalysts: Mineral acids such as sulfuric acid, phosphoric acid, and hydrochloric acid can catalyze the reaction. google.com For instance, using phosphoric acid at 190°C has been reported, though yields may be moderate. google.com The use of methanesulfonic acid (MSA), considered a green acid due to its biodegradability, has also been explored. mdpi.com
Heterogeneous Catalysts: Solid acid catalysts offer advantages in terms of separation and reusability. rsc.org Materials like silica (B1680970) (SiO₂) and silica-alumina (SiO₂-Al₂O₃) have demonstrated high catalytic activity. researchgate.net In vapor-phase lactonization, SiO₂ was found to be effective, with the silanol (B1196071) groups proposed as the active species. researchgate.net A yield of 87.5% was achieved over SiO₂ at 275°C under reduced pressure. researchgate.net Other solid acid catalysts, such as Amberlyst 15, have also been used effectively. rsc.org
The reaction is typically endothermic and performed at elevated temperatures, often above 180°C, to favor the formation of the lactone. researchgate.net Operating under a controlled vacuum helps to remove the more volatile α-angelica lactone and the water byproduct, shifting the equilibrium and improving the yield. researchgate.netgoogle.com For example, a continuous distillation process at pot temperatures between 150°C and 175°C under vacuum (17-50 mm Hg) without a catalyst has been patented. google.com
Table 1: Research Findings on Acid-Catalyzed Dehydration of Levulinic Acid
| Catalyst | Temperature (°C) | Pressure | Yield (%) | Key Observations | Reference |
|---|---|---|---|---|---|
| Phosphoric Acid | 190 | Atmospheric | 69.5 | Intermediate step in a larger synthesis. | google.com |
| SiO₂ | 275 | ~5 kPa | 87.5 | Vapor-phase reaction; silanol groups are proposed active sites. | researchgate.net |
| None (Vacuum Distillation) | 150-175 | 17-50 mmHg | Good | Catalyst-free method; continuous removal of product. | google.com |
| H₃PO₄ | Not specified | Vacuum Distillation | 42 | Yielded a mixture of α-AL and β-AL (5:1 ratio). | lookchem.com |
Intramolecular Condensation and Dehydration Processes
Derivation from Lignocellulosic Biomass
This compound is accessible from raw lignocellulosic biomass, which is a major step towards a sustainable chemical industry. bohrium.comlookchem.com The process typically involves the acid-catalyzed hydrolysis of cellulose (B213188) and hemicellulose components of biomass to produce sugars, which are then converted to levulinic acid. lookchem.comrsc.org This levulinic acid can then be dehydrated to form α-angelica lactone as described previously. lookchem.com Therefore, α-angelica lactone is considered a second-generation biofuel precursor and a key value-added chemical derived from biomass. bohrium.comresearchgate.netnih.gov
Formation from Methyl Levulinate
This compound can also be formed from methyl levulinate (ML), the methyl ester of levulinic acid. researchgate.net This transformation occurs through the loss of methanol. researchgate.net In some catalytic processes aimed at producing other chemicals from methyl levulinate, α-angelica lactone can be formed as an intermediate or a byproduct. For example, in the catalytic oxidative cleavage of levulinic acid and its esters, α-angelica lactone was identified as an intermediate. rsc.org
Isomerization Pathways of this compound
This compound (α-AL) can undergo isomerization to its positional isomers, primarily beta-angelica lactone (β-AL) and to a lesser extent, γ-methylene-γ-butyrolactone. rsc.org This isomerization is a significant reaction pathway, often occurring in equilibrium with α-AL, especially under acidic or basic conditions and at elevated temperatures. lookchem.comresearchgate.net
The isomerization from α-AL to the conjugated β-isomer is a key step in various synthetic transformations. nih.gov For instance, a rhodium-catalyzed 1,4-addition reaction to α-AL proceeds through an initial base-promoted isomerization to β-AL. lookchem.com
Enzymatic methods have also been developed for this isomerization. Ene-reductases from the Old Yellow Enzyme (OYE) family can catalyze the isomerization of α-AL to β-AL. nih.govgoogle.com This biocatalytic process can be highly selective. While some enzymes produce a racemic mixture of β-AL, specific ene-reductases have been discovered that provide stereo-selective isomerization to yield optically active (R)-β-angelica lactone. google.com This enzymatic isomerization can be part of a one-pot cascade reaction, where the resulting β-AL is further reduced to γ-valerolactone (GVL). nih.govresearchgate.net The enzymatic isomerization appears to rely on a deprotonation-reprotonation sequence via acid-base catalysis and can be independent of hydride and flavin cofactors. nih.gov
Table 2: Research Findings on Isomerization of this compound
| Catalyst/Method | Product(s) | Key Findings | Reference |
|---|---|---|---|
| Base (NEt₃) / Rhodium Catalyst | β-AL, β,γ-disubstituted-γ-butyrolactone | Isomerization to β-AL is the initial step before the 1,4-addition. | lookchem.com |
| Old Yellow Enzymes (OYE2) | β-AL (racemic) | Nicotinamide-free, hydride-independent isomerization. | nih.govgoogle.com |
| Specific ene-reductases (SEQ. ID n. 1 or 2) | (R)-β-angelica lactone | Provides stereoselective isomerization to the (R)-enantiomer. | google.com |
| Acidic Catalyst (Amberlyst 36) | β-AL, γ-methylene-γ-butyrolactone, LA, polymeric species | Isomerization occurs alongside other side reactions at 75°C. | rsc.org |
Isomerization to Beta-Angelica Lactone (β-AL)
The isomerization of α-AL to its conjugated isomer, β-AL, is a critical step in many synthetic pathways. d-nb.inforesearchgate.net This transformation can be achieved through various catalytic methods, including base-catalyzed and enzymatic approaches.
The isomerization of α-AL to β-AL can be promoted by a base. lookchem.comrsc.org This process involves an equilibrium reaction that is typically conducted at elevated temperatures. researchgate.net For instance, heating α-AL at 100 °C in the presence of triethylamine (B128534) (5 mol%) can achieve a β/α-angelica lactone ratio of 90–95/10–5 within 1.5 hours. rsc.org Subsequent vacuum distillation of this equilibrium mixture can yield a product containing 90 mol% of the β-isomer. rsc.orgrsc.org
Mechanistic studies suggest that the base facilitates the isomerization of α-AL to the thermodynamically more stable β-AL. lookchem.com This transformation is a key step in reactions such as the rhodium-catalyzed 1,4-addition of organoboron reagents to α-AL, where the reaction proceeds through an isomerization/1,4-addition pathway. lookchem.com
Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, have been identified as effective biocatalysts for the isomerization of α-AL to β-AL. d-nb.infonih.gov This enzymatic process can occur under mild conditions and offers high selectivity.
The isomerization catalyzed by OYE2, for example, is a nicotinamide-free and hydride-independent process. d-nb.infonih.gov The catalytic cycle is believed to rely on a deprotonation-reprotonation sequence through acid-base catalysis, independent of the flavin cofactor. d-nb.infonih.gov In a typical reaction, OYE2 in an aqueous buffer at 30°C can convert α-AL to β-AL, furnishing 6.3 mM of the β-isomer in just 15 minutes. d-nb.infonih.gov Some ene-reductases have also been found to facilitate the stereoselective isomerization of α-AL to produce optically active (R)-β-angelica lactone. google.com
The table below summarizes the enzymatic isomerization of α-AL by various OYE homologues.
| Enzyme | Conversion (%) | Time (h) |
| OYE2 | 85 | 0.25 |
| OYE3 | 35 | 24 |
Table 1: Conversion rates of α-AL to β-AL using different OYE homologues in the absence of NADH. d-nb.info
The isomerization of α-angelica lactone to β-angelica lactone is an equilibrium reaction. researchgate.netrsc.org The position of the equilibrium is influenced by factors such as temperature and the presence of a catalyst. While base-catalyzed methods can achieve a high proportion of β-AL in the equilibrium mixture, it is challenging to obtain pure β-AL due to this equilibrium. rsc.orgrsc.org Distillation of the equilibrium mixture is a technique used to enrich the β-isomer. rsc.org The α-isomer is more volatile and can be removed as a forerun, which can then be recycled for subsequent isomerization runs. rsc.org
Enzymatic Isomerization (e.g., Ene-reductases)
Isomerization to Methylene-γ-butyrolactone (MBL)
An interesting and unexpected isomerization of a γ-butyrolactone with an exo-methylene group to the more thermodynamically stable endo isomer has been observed, catalyzed by flavoproteins from the Old Yellow Enzyme family. researchgate.netnih.gov This redox-neutral C=C bond isomerization of α-methylene-γ-butyrolactone (a structural isomer of angelica lactone) provides insight into the versatility of these enzymes. researchgate.net The proposed mechanism involves a flavin mononucleotide (FMN)-mediated hydride addition to the exo-Cβ, followed by hydride abstraction from the endo-Cβ'. nih.gov This isomerase activity expands the catalytic capabilities of ene-reductases beyond their typical reduction reactions. nih.gov
Catalytic Transformations of this compound
The catalytic hydrogenation of α-angelica lactone is a significant transformation that typically yields γ-valerolactone (GVL), a valuable biofuel and platform chemical. rsc.orgrsc.org Various catalysts have been developed for this reaction, enabling high conversion and selectivity under different conditions.
One efficient method involves the use of a ruthenium on carbon (Ru/C) catalyst. This system allows for the complete conversion of α-AL with 96% selectivity towards GVL under solvent-free conditions at atmospheric pressure and room temperature. rsc.org
Another approach utilizes silica-supported Pd-NiO catalysts. rsc.org These catalysts, prepared by sequential wet-impregnation and deposition-reduction, demonstrate high activity in the liquid-phase hydrogenation of α-AL to GVL under mild conditions. rsc.org For example, a 0.2Pd–9.9NiO/SiO₂ catalyst achieved 82% conversion and 100% selectivity to GVL at 30°C and 0.3–1 MPa H₂ pressure within minutes. rsc.org
Ionic liquids have also been employed as solvents to enhance the hydrogenation of α-AL. acs.org Using [Bmim]PF₆ as a solvent, the selective hydrogenation to GVL can be achieved at 60°C in 20 minutes. acs.org Kinetic studies have shown that this catalytic hydrogenation follows first-order reaction kinetics. acs.org
The table below presents data on the catalytic hydrogenation of α-AL.
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to GVL (%) |
| Ru/C | None | Room Temp | Atmospheric | 100 | 96 |
| 0.2Pd–9.9NiO/SiO₂ | - | 30 | 0.3–1 | 82 | 100 |
| Not Specified | [Bmim]PF₆ | 60 | - | - | - |
Table 2: Comparison of different catalytic systems for the hydrogenation of α-angelica lactone. acs.orgrsc.orgrsc.org
Hydrogenation Reactions
Conversion to Gamma-Valerolactone (B192634) (GVL)
The hydrogenation of this compound (α-AL) to gamma-valerolactone (GVL) is a significant transformation, converting a biomass-derived intermediate into a versatile platform chemical and potential fuel additive. ugent.be This process typically involves the selective reduction of the carbon-carbon double bond in the α-AL ring.
A variety of catalytic systems have been developed to facilitate the efficient conversion of α-AL to GVL, often under mild conditions to enhance energy efficiency. acs.orgfigshare.com These systems range from noble metal catalysts to bio-based nanohybrids and ionic liquids.
Ruthenium on carbon (Ru/C) has been identified as a highly effective catalyst, achieving full conversion of α-AL with 96% selectivity to GVL under solvent-free conditions at room temperature and atmospheric pressure. rsc.org Silica-supported palladium-nickel oxide (Pd-NiO/SiO₂) catalysts have also demonstrated high activity, with a 0.2Pd–9.9NiO/SiO₂ formulation achieving 82% conversion and 100% selectivity to GVL at 30°C and 0.3–1 MPa H₂ pressure. rsc.org The nanoscale proximity between palladium and nickel oxide particles is thought to contribute to this high catalytic activity. rsc.org
Bio-based catalysts have also been explored. Nanohybrid catalysts synthesized from bio-derived 2,5-furandicarboxylic acid (FDCA) and a metal precursor (Zr or Hf), denoted as M-FDCA, have been used for the one-pot conversion of α-AL to GVL. ua.ptresearchgate.netrcaap.pt In particular, Hf-FDCA catalysts were found to be stable and performed better than their Zr-FDCA counterparts. ua.pt
Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF₆), have been employed as solvents to promote the transformation at lower temperatures. acs.orgfigshare.com In a [Bmim]PF₆ system, complete conversion and nearly 100% selectivity were achieved at room temperature, representing a significant energy saving compared to higher-temperature processes. acs.orgfigshare.com The ionic liquid/catalyst system also demonstrated good reusability over multiple cycles. acs.org
Catalytic Performance in the Hydrogenation of α-Angelica Lactone to GVL
| Catalyst | Solvent/Conditions | Temperature (°C) | Time | Conversion (%) | Selectivity to GVL (%) | Source |
|---|---|---|---|---|---|---|
| Ru/C | Solvent-free, atmospheric pressure | Room Temp. | N/A | 100 | 96 | rsc.org |
| 0.2Pd–9.9NiO/SiO₂ | N/A, 0.3–1 MPa H₂ | 30 | Several minutes | 82 | 100 | rsc.org |
| Pd@CPILH | Ethanol (B145695) | 50 | 3 hours | 97.7 | 100 | rsc.org |
| Pd/C | [Bmim]PF₆, 4.0 MPa | 60 | 20 minutes | >99 | ~100 | acs.org |
| Hf-FDCA | N/A | N/A | N/A | Superior to Zr-FDCA | N/A | ua.pt |
The conversion of levulinic acid (LA) to GVL is generally understood to proceed via two main pathways. rsc.orgfrontiersin.org
Pathway 1: Hydrogenation of the ketone group in LA to form the intermediate 4-hydroxypentanoic acid (HPA), which then undergoes intramolecular esterification (dehydration) to yield GVL. rsc.orgacs.org This route is typically favored at lower temperatures (e.g., <150°C). acs.org
Pathway 2: Dehydration of LA to form α-AL, followed by the hydrogenation of the C=C double bond to produce GVL. rsc.orgacs.org This pathway is more prevalent in acidic media and at higher temperatures. acs.org
Isotopic labeling experiments, particularly using deuterium (B1214612) (D₂ and D₂O), have provided significant insights into the hydrogenation mechanisms of LA and the role of α-AL as an intermediate. ugent.beacs.orgrug.nlacs.org These studies help to elucidate the origin of hydrogen atoms incorporated into the final GVL product and confirm the activity of different reaction pathways under various conditions. ugent.be
By using D₂O as the solvent and a Ru/C catalyst, researchers have shown that deuterium atoms can be incorporated at multiple positions in the GVL molecule. acs.org This indicates that water participates in the reaction. acs.org The specific positions of deuterium incorporation can help distinguish between the HPA pathway (Route 1) and the α-AL pathway (Route 2). For instance, the route via α-AL is expected to result in deuterium incorporation at both the C3 and C4 positions of GVL. rug.nl
Studies involving the direct hydrogenation of α-AL in the presence of deuterium have helped to understand the origins of deuterium incorporation when GVL is formed via this intermediate. acs.org These mechanistic investigations using isotopic labeling have revealed complex H/D exchange pathways and have even enabled the development of synthetic routes to produce fully deuterated d₈-GVL by sequentially converting LA to α-AL, performing selective H/D exchanges, and finally reducing the deuterated intermediate. ugent.beacs.orgrug.nl
Mechanistic Pathways of Hydrogenation to GVL
Selective Hydrogenation Processes
Achieving high selectivity in the hydrogenation of α-AL is crucial for its efficient upgrading to GVL. The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction toward the desired product and minimizing side reactions.
Cellulosic protic ionic liquid hydrogel-confined palladium nanoparticles (Pd@CPILH) have been developed as a catalyst for the selective hydrogenation of α-AL. rsc.org This system achieved a GVL yield of 97.7% with 100% selectivity in ethanol at 50°C. rsc.org The catalyst also showed excellent reusability, maintaining high conversion and selectivity after ten cycles. rsc.org
Similarly, a protocol using a Ru/C catalyst in a solvent-free system at room temperature and atmospheric pressure resulted in full α-AL conversion with 96% selectivity to GVL. rsc.org The use of room-temperature ionic liquids as solvents with a Pd/C catalyst also leads to complete conversion with nearly 100% selectivity, demonstrating that mild conditions can favor highly selective transformations. acs.orgfigshare.com
Esterification and Transesterification Reactions
This compound serves as a valuable platform for synthesizing alkyl levulinates (ALs), which are promising biofuels and green solvents. researchgate.netrsc.org The synthesis is typically achieved through the acid-catalyzed addition of an alcohol to α-AL. rsc.orgmdpi.com This method is often considered a more advantageous route compared to the direct esterification of levulinic acid, as it can proceed under milder conditions and avoid costly separation steps associated with water removal. rsc.org
The reaction mechanism involves the formation of a pseudo-alkyl levulinate as an intermediate, which then undergoes transesterification to yield the final alkyl levulinate product. rsc.orgmdpi.comnih.gov The strength of the acid catalyst is a critical factor, as the transformation of the pseudo-intermediate to the final product requires acid sites of sufficient strength. rsc.org
Various catalysts have been successfully employed for this transformation. Solid acid catalysts like the ion-exchange resin Amberlyst® 36 have proven effective, yielding butyl levulinate with 94% selectivity at 75°C. rsc.org Methanesulfonic acid (MSA) has been used as a low-cost, biodegradable catalyst, achieving complete conversion and high yields (>99%) for various ALs (methyl, ethyl, propyl, butyl) at room temperature in solvent-free conditions. mdpi.com Choline-exchanged heteropoly acids have also been used, offering the advantage of temperature-dependent solubility, which facilitates catalyst recovery. nih.gov
Synthesis of Alkyl Levulinates from α-Angelica Lactone
| Alkyl Levulinate | Alcohol | Catalyst | Temperature (°C) | Time | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Butyl Levulinate (BL) | Butanol | Amberlyst® 36 | 75 | 240 min | 94 | rsc.org |
| Ethyl Levulinate (EL) | Ethanol | Amberlyst® 36 | 75 | 180 min | 91.3 | rsc.org |
| Methyl Levulinate (ML) | Methanol | Methanesulfonic Acid (0.5 mol%) | Room Temp. | 20 min | 99.1 | mdpi.com |
| Ethyl Levulinate (EL) | Ethanol | Methanesulfonic Acid (0.5 mol%) | Room Temp. | 30 min | 99.3 | mdpi.com |
| Propyl Levulinate (PrL) | 1-Propanol | Methanesulfonic Acid (0.5 mol%) | Room Temp. | 40 min | 99.7 | mdpi.com |
| Butyl Levulinate (BL) | n-Butanol | Ch₂H₄P₂W₁₈O₆₂ | 75 | N/A | 79.4 | nih.gov |
Synthesis of Alkyl Levulinates (ALs)
Enzymatic Catalysis
Biocatalysis offers a sustainable and highly selective alternative for the transformation of α-angelica lactone. d-nb.inforesearchgate.net Enzymes from the Old Yellow Enzyme (OYE) family, which are flavin-dependent ene-reductases, have been identified to catalyze the isomerization of α-angelica lactone to its β-isomer (β-AL). d-nb.infonih.gov This isomerization is noteworthy as it can proceed via a hydride- and nicotinamide-independent mechanism, relying on a deprotonation-reprotonation sequence through acid-base catalysis within the enzyme's active site. nih.gov
For example, the enzyme OYE2 from Saccharomyces cerevisiae can efficiently isomerize α-AL to β-AL. nih.gov In an aqueous buffer at 30°C, OYE2 produced 6.3 mM of the β-isomer in just 15 minutes. nih.gov This enzymatic step is crucial because the resulting α,β-unsaturated lactone (β-AL) can then be further reduced by the same or different ene-reductases in the presence of a cofactor like NADH to produce γ-valerolactone (GVL). d-nb.infonih.gov This creates a biocatalytic cascade for the stereodivergent synthesis of both (R)- and (S)-enantiomers of GVL, a valuable biofuel and platform chemical. researchgate.netgoogle.com One-pot cascade reactions have been developed where one enzyme performs the isomerization and another the reduction, or where a single promiscuous enzyme carries out both steps. researchgate.net
Furthermore, lipases have been employed to use α-angelica lactone as a novel, irreversible acylating agent for the kinetic resolution of secondary alcohols. acs.org The reaction is driven to completion because the enol-isomer formed initially tautomerizes to the more stable keto-isomer, preventing the reverse reaction. acs.org
| Enzyme System | Reaction Type | Substrate(s) | Product(s) | Key Findings | Source |
| Old Yellow Enzyme (OYE2) | Isomerization | α-Angelica Lactone | β-Angelica Lactone | Furnished 6.3 mM β-isomer in 15 min at 30°C; hydride-independent mechanism. | d-nb.infonih.gov |
| GsOYE and YqiM | One-pot Cascade (Isomerization & Reduction) | α-Angelica Lactone | (R)-γ-Valerolactone | Achieved an enantiomeric excess (ee) of 94% for (R)-GVL. | researchgate.net |
| BfOYE4 | Two-step Cascade (Isomerization & Reduction) | α-Angelica Lactone | (S)-γ-Valerolactone | Achieved an ee of 84% for (S)-GVL. | researchgate.net |
| Lipase (e.g., from Candida antarctica) | Kinetic Resolution (Acylation) | α-Angelica Lactone, sec-Alcohols | Levulinate esters, Enantioenriched alcohols | α-AL acts as an effective, irreversible acyl donor. | acs.org |
Ionic Liquid Catalysis
Ionic liquids (ILs) have emerged as promising solvents and catalysts for the conversion of α-angelica lactone, particularly for its hydrogenation to γ-valerolactone (GVL). mdpi.comacs.org ILs offer benefits such as low vapor pressure, high thermal stability, and tunable properties. In the synthesis of levulinate esters from α-AL, ILs containing trifloaluminate anions have been used as highly efficient Lewis acid catalysts. acs.org These chloride-free ILs, when supported on carbon nanotubes, can achieve unprecedented selectivities (>99%) to ethyl levulinate in as little as 15 minutes at 60°C. mdpi.comacs.org
For the hydrogenation of α-AL to GVL, certain room-temperature ionic liquids can act as effective solvents, enabling the reaction to proceed with high conversion and selectivity at significantly lower temperatures than conventional methods. acs.org For instance, in [Bmim]PF₆ (1-butyl-3-methylimidazolium hexafluorophosphate), the selective hydrogenation of α-AL to GVL can achieve complete conversion and nearly 100% selectivity at 60°C in 20 minutes, and can even proceed at room temperature. acs.org The catalyst/IL system often demonstrates excellent reusability, with no significant loss of activity over multiple cycles. acs.org More advanced systems involve confining palladium nanoparticles within a cellulosic protic ionic liquid hydrogel, creating a stable and highly active catalyst for the hydrogenation of α-AL to GVL. rsc.orgrsc.org
| Ionic Liquid/Catalyst System | Reaction Type | Temperature | Time | Conversion/Selectivity | Source |
| [C₂mim][OTf]-Al(OTf)₃ | Esterification (to Ethyl Levulinate) | 60 °C | 60 min | Full Conversion, >99% Selectivity | acs.org |
| [Bmim]PF₆ / Ru catalyst | Hydrogenation (to GVL) | 60 °C | 20 min | Complete Conversion, ~100% Selectivity | acs.org |
| [Bmim]PF₆ / Ru catalyst | Hydrogenation (to GVL) | Room Temp | - | Complete Conversion, ~100% Selectivity | acs.org |
| Pd@CPILH (Palladium on Cellulosic Protic Ionic Liquid Hydrogel) | Hydrogenation (to GVL) | 50 °C | 3 hours | 97.7% Conversion, 100% Selectivity | rsc.orgrsc.org |
Reaction Mechanisms and Intermediates (e.g., Pseudo-AL)
The acid-catalyzed conversion of α-angelica lactone to alkyl levulinates proceeds through a well-defined mechanism involving a key intermediate known as pseudo-alkyl levulinate (pseudo-AL). rsc.orgmdpi.com The proposed mechanism initiates with the protonation of the carbonyl oxygen of α-AL by an acid catalyst, which generates a stabilized carbocation. rsc.orgmdpi.com This is followed by a nucleophilic attack of an alcohol molecule on the carbocation, leading to the formation of the pseudo-AL intermediate. rsc.orgmdpi.com
This initial formation of pseudo-AL is generally considered a fast step. mdpi.com The subsequent conversion of the pseudo-AL to the final alkyl levulinate product is the rate-limiting step. rsc.orgmdpi.com This transformation involves protonation of the ester functionality of the pseudo-AL, which facilitates ring-opening through another nucleophilic addition by the alcohol, resulting in a hemiacetal of the levulinate ester. rsc.org Finally, the elimination of an alcohol molecule yields the stable alkyl levulinate. rsc.org The strength of the acid catalyst and the nucleophilicity of the alcohol are critical factors influencing the rate of this transesterification step. mdpi.com In some cases, side reactions such as the isomerization of α-AL to β-AL or the formation of levulinic acid can occur. rsc.org
In the context of the dehydration of levulinic acid to form α-AL, a pseudo-levulinic acid intermediate is believed to form first, which then dehydrates to α-AL. google.com
Functionalization of Cellulose with this compound
This compound serves as an effective, bio-based reagent for the chemical modification of cellulose, leading to the synthesis of fully biobased cellulose levulinate esters (CLEs). rsc.org This process represents an atom-economic reaction, as it proceeds without the need for external catalysts or condensation reagents, which are often required in traditional cellulose esterification methods. rsc.org
The reaction is typically carried out by dissolving cellulose in a suitable solvent system, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)/dimethyl sulfoxide (B87167) (DMSO)/CO₂, and then reacting it with α-angelica lactone. rsc.org The degree of substitution (DS)—the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit of cellulose—can be controlled by adjusting reaction parameters like temperature, time, and the molar ratio of α-AL to the cellulose hydroxyl groups. rsc.org For example, optimized conditions of 120°C for 30 minutes with a 5:1 molar ratio of α-AL to hydroxyl groups can produce CLEs with a range of DS values (from 0.15 to 2.04). rsc.org
These cellulose levulinate esters exhibit interesting properties. Notably, CLEs with appropriate DS values are soluble in water, which allows for green processing into films. rsc.org These films can demonstrate significant mechanical strength, with tensile strengths reaching up to 72 MPa and elongations at break up to 26.7%. rsc.org
Diels-Alder Reactions and Adduct Formation
The carbon-carbon double bond in the angelica lactone structure allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. For this reaction to occur efficiently, α-angelica lactone is typically first isomerized to its conjugated β-isomer (β-AL), which acts as the dienophile. digitellinc.comrsc.org This isomerization can be achieved using a base catalyst. rsc.org
A scalable process has been developed where an equilibrium mixture of α- and β-AL is distilled to yield a mixture enriched in the β-isomer (e.g., 90:10 β:α). rsc.orgrsc.org This enriched mixture can then be used directly in solvent-free Diels-Alder reactions with various dienes, such as cyclopentadiene (B3395910) and terpenes like isoprene, myrcene, and β-farnesene. rsc.orgrsc.org The reaction with cyclopentadiene, for instance, yields a norbornene-derivatized lactone adduct. digitellinc.com This adduct is a valuable monomer that can be polymerized via Ring-Opening Metathesis Polymerization (ROMP) using catalysts like the Grubbs II catalyst to create new, bio-based polymers with good transparency, making them suitable for applications like optical waveguides. digitellinc.comrsc.org
| Diene | Dienophile | Product | Catalyst/Conditions | Scale | Source |
| Cyclopentadiene | β-AL (in 90:10 mixture with α-AL) | Norbornene-derivatized lactone | Solvent-free | Up to 100 g | rsc.orgrsc.org |
| Isoprene | β-AL | Diels-Alder Adduct | - | - | rsc.org |
| Myrcene | β-AL | Diels-Alder Adduct | - | - | rsc.org |
| β-Farnesene | β-AL | Diels-Alder Adduct | - | - | rsc.org |
Vinylogous Nucleophilic Additions
This compound is a versatile C-nucleophile in vinylogous addition reactions, where the nucleophilic character of the α-carbon is extended through the conjugated system to the γ-carbon. nih.govmedchemexpress.comchemsrc.com This reactivity allows for the construction of complex molecules with multiple stereocenters.
A notable example is the catalytic asymmetric vinylogous Mannich-type (AVM) reaction. nih.govchemsrc.com In this reaction, nonactivated α-angelica lactone adds to aldimines in the presence of a chiral catalyst, such as an N,N'-dioxide-Sc(III) complex. nih.gov This process is highly diastereoselective and enantioselective, yielding chiral δ-amino γ,γ-disubstituted butenolides with adjacent quaternary and tertiary stereocenters in excellent yields and stereoselectivities. nih.gov
Similarly, α-angelica lactone can participate in direct vinylogous Michael additions to electrophiles like enones. researchgate.net Under iminium ion activation with an organocatalyst (e.g., a primary amine derived from quinine), α-angelica lactone adds to enones to form γ,γ-disubstituted butenolides with high yields and excellent enantioselectivity. researchgate.net The regioselectivity of these additions can be unusual; in some organocatalyzed additions to β-halo-α-ketoesters, the α-angelica lactone has been shown to act as a nucleophile at the α-position rather than the expected γ-position. nih.gov
| Reaction Type | Electrophile | Catalyst System | Product Type | Key Features | Source |
| Asymmetric Vinylogous Mannich (AVM) | Aldimines | N,N'-dioxide L2-Sc(III) complex | δ-Amino γ,γ-disubstituted butenolides | Excellent dr and ee values; creates adjacent quaternary and tertiary stereocenters. | nih.gov |
| Vinylogous Michael Addition | Enones | 9-amino-9-deoxy-epi-quinine / 2-hydroxy-1-naphthoic acid | γ,γ-disubstituted butenolides | High yields, moderate-to-good diastereoselectivities, and excellent enantioselectivities. | researchgate.net |
| Organocatalytic Addition | β-Halo-α-ketoesters | Quinidine (B1679956) | α-adducts (fully substituted glycolic esters) | Unusual regioselectivity (α-addition); creates three contiguous stereocenters. | nih.gov |
Direct Organocatalyzed Double Michael Addition to Enones
Computational Chemistry in Elucidating Reaction Mechanisms
Computational chemistry has become an indispensable tool for understanding the intricate reaction mechanisms involving α-angelica lactone. Theoretical calculations provide deep insights into reaction pathways, transition state energies, and the origins of stereoselectivity that are often difficult to probe experimentally.
Density Functional Theory (DFT) has been extensively used to study reactions of α-angelica lactone, particularly its ring-opening polymerization (ROP). rsc.orgresearchgate.net DFT calculations have been employed to explain its polymerizability, which is notable for a five-membered lactone, a class of compounds generally considered thermodynamically stable and difficult to polymerize. researchgate.net The presence of the C=C double bond in the ring introduces sufficient ring strain to make ROP feasible. rsc.orgresearchgate.net
In a study of the ROP of α-angelica lactone catalyzed by tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), DFT calculations revealed that the initiation stage involves three steps: the formation of a stable complex, a low-energy conformational change, and the ring-opening itself. ege.edu.trresearchgate.net Various DFT functionals, including B3LYP, B3LYP-D2, and ωB97X-D, were tested. The ωB97X-D method provided an activation barrier (30.2 kcal/mol) closest to the experimentally determined value (26.3 kcal/mol), demonstrating its superior performance for this system. ege.edu.trresearchgate.netresearchgate.net The subsequent propagation stage was calculated to have a much lower activation barrier (14.5 kcal/mol), as expected. ege.edu.trresearchgate.net
DFT has also been used to model the hydrodeoxygenation of levulinic acid to γ-valerolactone, where α-angelica lactone is a key intermediate. acs.org These studies, using parameters derived from DFT calculations for microkinetic modeling, help to understand reaction pathways and potential surface poisoning mechanisms. acs.org Furthermore, DFT calculations at the CBS-QB3 level have been used to map the reaction pathways for the oxidation of α-angelica lactone by ground-state atomic oxygen. mdpi.com
Alongside DFT, semi-empirical methods such as PM6, PM6-D3H4, and PM7 have been applied to investigate the reaction mechanisms of α-angelica lactone. ege.edu.trresearchgate.net In the study of the Sn(Oct)₂-catalyzed ROP, these faster computational methods were used in tandem with more rigorous DFT calculations to explore the coordination-insertion mechanism. ege.edu.trresearchgate.netresearchgate.net While semi-empirical methods can provide initial insights and are useful for screening, they are often less accurate than DFT, particularly for systems involving complex interactions like hydrogen bonding or dispersion forces. ege.edu.trscispace.com The comparative study found that the ωB97X-D DFT functional ultimately gave the best performance in predicting the activation barrier. ege.edu.trresearchgate.net
The analysis of potential energy surfaces (PES) is a powerful application of computational chemistry for visualizing entire reaction coordinates. For the oxidation of α-angelica lactone with ground-state atomic oxygen (O(³P)), a detailed PES was calculated to elucidate the formation of primary products. mdpi.comosti.gov
The calculations, performed using the CBS-QB3 composite method after initial scans with B3LYP/6-31G(d), showed that the reaction begins with the addition of the oxygen atom to the unsaturated carbons of the lactone. mdpi.com This initial step was found to be the only kinetically favorable pathway, as hydrogen abstraction routes involved prohibitively high energy barriers. mdpi.com The PES revealed the formation of two possible triplet diradical intermediates, which then undergo intersystem crossing to form a singlet epoxide. mdpi.com From this central epoxide intermediate, the surface maps out the various pathways leading to the experimentally observed products, including ketene (B1206846), acetaldehyde, methyl vinyl ketone, and methylglyoxal. mdpi.com By calculating the energies of all minima (reactants, intermediates, products) and transition states, the PES allows for the determination of which product channels are kinetically favored. mdpi.com
Solvent Effects on Reaction Barriers
The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, pathways, and the stability of intermediates and transition states. In reactions involving this compound (α-AL), the solvent's role is multifaceted and can dictate the final product distribution.
The conversion of α-AL to various alkyl levulinates demonstrates a clear dependence on the solvent, which also acts as the reagent. Studies using methanesulfonic acid as a catalyst show that the steric properties of the alcohol used influence the reaction time required to achieve high conversion. For instance, reactions with less sterically hindered primary alcohols like ethanol and butanol proceed faster than with a bulkier secondary alcohol like isopropanol. rsc.org The presence of water, even as an impurity, can significantly alter the reaction's course, leading to the formation of levulinic acid instead of the desired levulinic acid ester. rsc.org
The influence of the solvent is also paramount in hydrogenation reactions. In the vapor phase hydrogenation of levulinic acid over a Ru/HAP catalyst, the reaction yields α-angelica lactone as the sole product in the absence of water. frontiersin.org However, the introduction of water as a solvent dramatically shifts the selectivity, resulting in near-quantitative conversion to γ-valerolactone (GVL). frontiersin.org This highlights that the solvent can enable or inhibit specific reaction pathways. Similarly, quantum chemical calculations and isotopic labeling experiments in the hydrogenation of levulinic acid show that the solvent (in this case, water) can participate directly in the reaction through H/D exchange with intermediates like α-AL. acs.org
However, the effect of the solvent is not universal across all reactions of α-AL. In the ring-opening polymerization (ROP) of α-angelica lactone catalyzed by tin(II) 2-ethylhexanoate, a computational study employing the Polarizable Continuum Model (PCM) was conducted. researchgate.netege.edu.tr The investigation, which included solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), revealed that the solvent did not significantly affect the activation barrier for this particular polymerization mechanism. researchgate.netege.edu.tr
| Reaction | Solvent/Condition | Observation | Reference |
|---|---|---|---|
| Alcoholysis to Alkyl Levulinates | Ethanol (EtOH) | 91.3% yield of ethyl levulinate obtained in 180 min. | rsc.org |
| Alcoholysis to Alkyl Levulinates | n-Butanol (BuOH) | 94.0% yield of butyl levulinate obtained in 240 min. | rsc.org |
| Alcoholysis to Alkyl Levulinates | Isopropanol (iPrOH) | Reaction proceeds significantly slower than with primary alcohols. | rsc.org |
| Hydrogenation of Levulinic Acid (LA) over Ru/HAP | Absence of Water | α-Angelica lactone is the only observed product. | frontiersin.org |
| Hydrogenation of Levulinic Acid (LA) over Ru/HAP | Presence of Water | 99.8 mol% selectivity towards γ-valerolactone (GVL). | frontiersin.org |
| Ring-Opening Polymerization (ROP) of α-AL | Toluene, THF, DMF, DMSO | PCM calculations revealed the solvent did not affect the activation barrier. | researchgate.netege.edu.tr |
NBO Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method that transforms the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized representation corresponding to the familiar Lewis structures of chemical bonds and lone pairs. uni-muenchen.de This technique provides a framework for analyzing donor-acceptor interactions, which are fundamental to understanding chemical reactivity and bonding. uni-muenchen.denumberanalytics.com
The core of NBO analysis involves examining the interactions between filled, Lewis-type orbitals (donors, such as bonds or lone pairs) and empty, non-Lewis-type orbitals (acceptors, typically antibonding or Rydberg orbitals). uni-muenchen.de The energetic significance of these interactions is calculated using second-order perturbation theory. uni-muenchen.de This results in a stabilization energy, denoted as E(2), which quantifies the strength of a given donor-acceptor interaction. uni-muenchen.de A larger E(2) value indicates a stronger electronic interaction, signifying greater electron delocalization from the donor to the acceptor orbital.
In the context of this compound chemistry, NBO analysis has been employed to gain a deeper understanding of reaction mechanisms at an electronic level. For instance, in the computational study of the ring-opening polymerization of α-AL catalyzed by tin(II) 2-ethylhexanoate, NBO analysis was specifically conducted to explain the electronic interactions between the electrophilic and nucleophilic centers involved in the reaction. researchgate.netege.edu.tr This analysis helps to rationalize how the catalyst activates the monomer and facilitates the coordination and insertion mechanism that leads to polymer chain growth. By identifying the key donor-acceptor pairs (e.g., a lone pair on an oxygen atom of the lactone donating into an empty orbital of the tin catalyst), researchers can build a more complete picture of the transition state and the factors governing reactivity.
Furthermore, NBO analysis can be extended to understand how solvents modulate electronic interactions within a solute molecule. numberanalytics.com By comparing the NBO results of a molecule in the gas phase versus in the presence of a solvent continuum model, one can observe changes in bond polarization, atomic charges, and donor-acceptor interactions, thereby elucidating the electronic aspect of solvent effects. numberanalytics.com
| Term | Description | Significance |
|---|---|---|
| Natural Bond Orbital (NBO) | A localized orbital corresponding to a Lewis structure element (e.g., a σ-bond, a π-bond, a lone pair). | Provides an intuitive chemical picture of bonding from a complex wavefunction. uni-muenchen.de |
| Donor NBO | A filled (occupied) Lewis-type orbital, such as a bonding orbital or a lone pair. | Represents a source of electron density available for interaction. uni-muenchen.de |
| Acceptor NBO | An empty (unoccupied) non-Lewis-type orbital, typically an antibonding (σ* or π*) or Rydberg orbital. | Represents a region available to accept electron density, leading to stabilization. uni-muenchen.de |
| E(2) Stabilization Energy | The energy lowering calculated from second-order perturbation theory for a specific donor-acceptor interaction. | Quantifies the strength of the electronic interaction; larger values imply more significant delocalization and stabilization. uni-muenchen.denumberanalytics.com |
Iii. Biomedical and Biological Activities of Alpha Angelica Lactone and Its Derivatives
Chemoprotective and Anticarcinogenic Effects
Alpha-angelica lactone is recognized as a naturally occurring anticarcinogen. chemsrc.commedchemexpress.commedchemexpress.comglpbio.comguidechem.com Its protective effects against cancer are largely attributed to its ability to modulate the body's detoxification enzyme systems. chemsrc.commedchemexpress.commedchemexpress.comglpbio.comguidechem.com
Selective Enhancement of Detoxification Enzymes
A key mechanism behind the chemoprotective properties of this compound is its capacity to selectively enhance the activity of crucial detoxification enzymes. chemsrc.commedchemexpress.commedchemexpress.comglpbio.comguidechem.com This enhancement helps to neutralize and eliminate potential carcinogens from the body.
Studies have consistently shown that this compound induces an increase in the activity of Glutathione-S-Transferase (GST), a critical enzyme in the detoxification of chemical carcinogens. chemfaces.comnih.gov This induction has been observed in various tissues. For instance, in female ICR/Ha mice, this compound was one of seven compounds known to inhibit chemical carcinogenesis that also induced increased GST activity in the liver and small intestine. chemfaces.comnih.gov
In male Wistar rats, dietary administration of this compound led to significant increases in GST enzyme activity. oup.com Specifically, a diet containing 0.5% alpha-angelicalactone resulted in a 1.9-fold (155%) increase in the esophagus and a 2.3-fold (230%) increase in the stomach. medchemexpress.comoup.com These changes were accompanied by alterations in GST isozyme levels, with GST-alpha showing the highest induction, followed by GST-mu and GST-pi. oup.com Research indicates that even at relatively low concentrations, dietary this compound can exert chemopreventive effects by enhancing the GST detoxification system.
| Study Details | Tissue | Induction of GST Activity |
| Female ICR/Ha mice | Liver, Small Intestine | Increased activity chemfaces.comnih.gov |
| Male Wistar rats (0.5% in diet) | Esophagus | 1.9-fold increase |
| Male Wistar rats (0.5% in diet) | Stomach | 2.3-fold increase |
| Male Wistar rats | Esophagus | 155% increase oup.com |
| Male Wistar rats | Stomach | 230% increase oup.com |
| Male Wistar rats | Esophageal GST-α levels | 570% increase medchemexpress.com |
| Male Wistar rats | Stomach GST-π levels | 1120% increase medchemexpress.com |
In addition to GST, this compound also enhances the activity of UDP-glucuronosyltransferase (UGT), another key enzyme in the detoxification process. chemsrc.commedchemexpress.commedchemexpress.comglpbio.comguidechem.com Studies in male Wistar rats have demonstrated that dietary supplementation with this compound enhances UGT enzyme activity in the liver and intestines. oup.comnih.gov Specifically, a diet with 0.5% w/w this compound enhanced the 4-NP UGT enzyme activity in the small intestine, large intestine, and liver. medchemexpress.com Alpha-angelicalactone was one of the anticarcinogens that showed enhanced UGT enzyme activities at all five sites investigated (proximal, mid, and distal small intestine, colon, and liver). oup.comnih.gov This induction of gastrointestinal UGT enzyme activities may contribute to a more effective detoxification of potential carcinogens, thereby helping to prevent gastrointestinal cancer. nih.gov
Glutathione-S-Transferase (GST)
Inhibition of Benzo[a]pyrene-Induced Neoplasia
Research has demonstrated that this compound can inhibit neoplasia induced by the carcinogen benzo[a]pyrene. aacrjournals.orgresearchgate.net In studies on the mouse forestomach, this compound was found to be an inhibitor of benzo[a]pyrene-induced neoplasia and was even more potent than coumarin (B35378) in this regard. aacrjournals.orgresearchgate.nettargetmol.com The mechanism for this inhibition is linked to the enhancement of GST activity. nih.gov Five compounds, including this compound, that inhibited benzo[a]pyrene-induced neoplasia of the forestomach also increased GST activity by 78-182%. nih.gov This suggests that an enhancement of GST activity of about 75% or more is associated with a reduced carcinogenic response to benzo[a]pyrene. nih.gov
Cardiotonic Activity and Related Mechanisms
This compound exhibits cardiotonic activity, meaning it can increase the force of heart muscle contractions. chemfaces.comtargetmol.comtargetmol.commybiosource.com The proposed mechanism for this effect involves the modulation of calcium metabolism within cardiac cells. chemfaces.comnih.gov Studies on dog cardiac microsomes have shown that this compound, similar to ouabain, augments calcium binding and turnover, particularly in the presence of ATP. chemfaces.comnih.gov It also increases the activity of calcium-stimulated ATPase. chemfaces.comnih.gov The current hypothesis is that this compound exerts its cardiotonic effects by increasing the pool of calcium available for release during systolic depolarization, which is the contraction phase of the heartbeat. chemfaces.comtargetmol.comtargetmol.commybiosource.comnih.gov
Use as a Building Block for Bioactive Compounds and Natural Products
Beyond its direct biological effects, this compound is a valuable building block in organic synthesis for creating a variety of bioactive and natural products. bohrium.comresearchgate.net As a five-membered heterocycle belonging to the butenolide family, it serves as a key motif in many biologically active molecules. bohrium.com It is considered a versatile scaffold for various chemical reactions, including stereoselective additions and cycloadditions. bohrium.com
For instance, this compound can be used to produce chiral δ-amino γ,γ-disubstituted butenolide carbonyl derivatives. chemsrc.commedchemexpress.commedchemexpress.comglpbio.comguidechem.com It has also been identified as a starting material in the synthesis of natural products and is a precursor for compounds like γ-valerolactone. bohrium.comresearchgate.netgoogle.com The ability to use this compound in asymmetric catalysis makes it a useful reagent for creating complex chiral molecules. bohrium.com
Synthesis of Chiral Delta-Amino Gamma,Gamma-Disubstituted Butenolide Carbonyl Derivatives
This compound serves as a valuable precursor for creating complex chiral molecules. It can be utilized to produce chiral delta-amino gamma,gamma-disubstituted butenolide carbonyl derivatives. medchemexpress.comchemsrc.com These structures are significant motifs found in various biologically active natural products. nih.gov The synthesis often involves processes like asymmetric vinylogous Mannich-type reactions, where this compound acts as a vinylogous nucleophile, reacting with imines to form these derivatives with a high degree of stereoselectivity. medchemexpress.comchemsrc.comnih.gov For instance, the reaction of nonactivated this compound with aldimines has been successfully developed to yield these complex butenolides. chemsrc.com One study demonstrated that using this compound (1 mmol) can produce γ,γ-disubstituted butenolides in a 71% yield with 94% enantiomeric excess (ee) under optimized conditions. medchemexpress.com
Furthermore, palladium-catalyzed asymmetric allylic C-H alkylation of 1,4-dienes with alpha-angelica lactones has been developed to furnish versatile chiral γ,γ-disubstituted butenolides in high yields and with good to high levels of stereoselectivity. rsc.org
Precursor to Chiral Gamma-Valerolactone (B192634) for Natural Product Synthesis
This compound is a key intermediate in the synthesis of gamma-valerolactone (GVL), a significant platform chemical derived from biomass. mdpi.comua.ptresearchgate.net The conversion of this compound to GVL is typically achieved through hydrogenation. mdpi.com This process can be part of a cascade reaction starting from levulinic acid, which is first dehydrated to this compound and then hydrogenated to GVL. mdpi.comresearchgate.net
Chiral GVL enantiomers, (R)-GVL and (S)-GVL, are valuable building blocks for the synthesis of various natural products and biologically active molecules, including pheromones, polyketides, and prostaglandins. google.com The enzymatic conversion of this compound can lead to the formation of chiral GVL. For example, ene-reductases from the Old Yellow Enzyme (OYE) family can catalyze the isomerization of α-angelica lactone to its β-isomer, which can then be further reduced to γ-valerolactone. nih.gov This enzymatic approach offers a sustainable route to chiral GVL from renewable resources. nih.gov
Building Block for Pharmaceutical Active Compounds
The structural framework of this compound and its derivatives, particularly chiral lactones, makes them valuable building blocks in the synthesis of pharmaceutically active compounds. mdpi.comacs.org Chiral γ-valerolactone, derived from this compound, is a precursor to several important pharmaceuticals. google.com For example, it is used in the synthesis of the antihypertensive agent WS75624 and the antileukemic compound Steganacin. google.com
Moreover, (R)-β-angelica lactone, which can be synthesized from this compound, is a building block for (+)-3-Epifuraquinocin C and (-)-Furaquinocin C, compounds with notable biological activities, including antihypertensive effects and inhibition of platelet aggregation. google.com The versatility of this compound as a starting material is further highlighted by its use in the synthesis of various biologically active compounds and drugs such as atropine, scopolamine, and promethazine. acs.org
Applications in Pheromone Synthesis
This compound and its derivatives play a role in the synthesis of insect pheromones. mdpi.comgoogle.com For instance, chiral γ-valerolactones, which can be obtained from this compound, are utilized in the synthesis of optically active forms of Sulcatol, a pheromone. google.com Another example is the use of angelica lactones as precursors for the synthesis of pine sawfly sex pheromones. researchgate.net This synthesis involves the initial base-catalyzed isomerization of α-angelica lactone to β-angelica lactone, followed by a 1,4-conjugate addition and subsequent reduction to form a key intermediate. researchgate.net The development of catalytic asymmetric methods has further enabled the synthesis of all four diastereoisomers of a versatile isoprenoid building block, which has been applied to the concise total synthesis of two apple leafminer pheromones. researchgate.net
Cytotoxicity and Biocompatibility Studies
The evaluation of cytotoxicity and biocompatibility is crucial for materials intended for biomedical applications. Studies have been conducted on derivatives of this compound, such as cellulose (B213188) levulinate esters, and on the lactone itself in specific cell lines.
Evaluation of Cellulose Levulinate Esters for Biomedical Applications
Cellulose levulinate esters (CLEs) can be synthesized using this compound as a reagent. researchgate.net These biobased cellulose derivatives have been evaluated for their potential in biomedical applications. researchgate.netnih.gov Research has shown that cellulose levulinate ester derivatives (CLEDs), prepared via an aldol (B89426) condensation reaction of CLE with lignin-derived phenolic aldehydes, exhibit satisfactory biocompatibility. researchgate.netnih.gov
The cytotoxicity of water-soluble cellulose levulinate ester was evaluated on Vaginal Epithelial Cells (VK2/E6E7), indicating its potential for biomedical use. researchgate.net Furthermore, nanocellulose, a related material, is noted for its biocompatibility, biodegradability, and low cytotoxicity, making it promising for applications like medical implants, tissue engineering, and drug delivery. nih.gov Materials with cell viabilities over 75% are generally considered non-cytotoxic for biomedical applications. mdpi.com Folic acid-functionalized nanocrystalline cellulose, for instance, has shown selective cytotoxicity against colorectal cancer cells while sparing noncancerous colon cells. techscience.com
Iv. Polymer Science and Materials Applications of Alpha Angelica Lactone
Ring-Opening Polymerization (ROP) of Alpha-Angelica Lactone
Ring-opening polymerization (ROP) is the primary method for converting α-AL into high-molecular-weight polyesters. This process involves the cleavage of the ester bond within the lactone ring, leading to the formation of a linear polymer chain. researchgate.net
The ring-opening polymerization of α-AL, particularly when catalyzed by organometallic compounds like stannous octoate, proceeds through a coordination-insertion mechanism. icm.edu.plresearchgate.net This multi-step process is initiated by the coordination of the catalyst to the monomer.
Computational studies using Density Functional Theory (DFT) have elucidated the mechanism for Sn(Oct)₂-catalyzed ROP:
Complex Formation : The process begins with the formation of a stable complex between the catalyst (e.g., Sn(Oct)₂) and the α-Angelica lactone monomer. researchgate.netege.edu.tr
Coordination and Ring Opening : The carbonyl group of the lactone coordinates to the metal center of the catalyst. This is followed by a nucleophilic attack from an initiating species (such as an alcohol or water) on the carbonyl carbon. icm.edu.pluc.edu This leads to the cleavage of the acyl-oxygen bond in the lactone ring. mdpi.comuc.edu
Chain Propagation : The polymer chain grows through the sequential insertion of new monomer units into the metal-alkoxide bond of the growing chain. researchgate.netuc.edu DFT calculations show that the activation barrier for the propagation stage is significantly lower than that of the initiation stage, facilitating the formation of long polymer chains. researchgate.netege.edu.tr Throughout this process, the carbon-carbon double bond within the monomer unit remains intact, yielding an unsaturated polyester (B1180765). researchgate.net
A variety of catalytic systems have been explored for the ROP of α-AL and other lactones.
Stannous Octoate (Sn(Oct)₂) : Tin(II) 2-ethylhexanoate (B8288628), commonly known as stannous octoate or Sn(Oct)₂, is one of the most widely used and effective catalysts for the ROP of α-AL. researchgate.neticm.edu.pl It is favored for its high efficiency and its approval for certain applications, including in the synthesis of polyesters for medical use. Polymerization with Sn(Oct)₂ is typically conducted in bulk or in solution (e.g., toluene) at elevated temperatures, ranging from 110°C to 130°C. researchgate.neticm.edu.pl Under these conditions, polymers with molecular weights up to 30,000 g/mol can be achieved. icm.edu.pl Other organotin catalysts such as tetraphenyl tin and dibutyl dimethoxy tin have also been proposed. google.com
Metal-Organic Frameworks (MOFs) : MOFs are being investigated as highly efficient, heterogeneous catalysts for ROP reactions. Their tunable structures and high porosity make them promising candidates. mdpi.com For instance, novel zinc-europium (ZnEu-MOF) and zinc-based MOFs have demonstrated high catalytic activity for the ROP of ε-caprolactone, another cyclic ester, proceeding via the coordination-insertion mechanism. researchgate.netmdpi.com While specific studies on the use of MOFs for the homopolymerization of α-AL are emerging, their success with other lactones suggests they represent a promising and potentially more stable and recyclable catalytic platform for α-AL polymerization. researchgate.netmdpi.com
The polymerizability of cyclic monomers is governed by thermodynamic and kinetic factors.
Thermodynamic Aspects : The polymerization of a monomer is thermodynamically favorable if the change in Gibbs free energy (ΔG_p) is negative. icm.edu.pluc.edu For most five-membered lactones, such as γ-butyrolactone, polymerization is thermodynamically restricted due to low ring strain, resulting in a positive enthalpy of polymerization (ΔH_p). mdpi.comicm.edu.pl However, the presence of the C=C double bond in α-AL increases its ring strain energy, making its polymerization thermodynamically feasible. mdpi.comicm.edu.pl Calorimetric studies have determined the thermodynamic parameters for the sodium butoxide-catalyzed polymerization of α-AL. tandfonline.comtandfonline.com
| Thermodynamic Parameter | Value | Reference |
| Enthalpy of Polymerization (ΔH°_pol) | -33.41 kJ/mol | tandfonline.comtandfonline.com |
| Entropy of Polymerization (ΔS°_pol) | -42.69 J/(mol·K) | tandfonline.comtandfonline.com |
| Gibbs Free Energy of Polymerization (ΔG°_pol) | -20.68 kJ/mol | tandfonline.comtandfonline.com |
| Estimated Ceiling Temperature (T_c) | 425 K (152 °C) | tandfonline.com |
Kinetic Studies : Kinetic analysis of the Sn(Oct)₂-catalyzed ROP of α-AL in toluene (B28343) shows that the reaction follows first-order kinetics with respect to the monomer concentration. researchgate.net The rate of polymerization increases with temperature. The apparent activation energy (E_a) for the polymerization has been calculated from the rate constants at different temperatures using the Arrhenius equation. researchgate.net
| Temperature (°C) | Apparent Rate Constant (k) (s⁻¹) | Reference |
| 110 | 3.07 x 10⁻⁶ | researchgate.net |
| 120 | 8.78 x 10⁻⁶ | researchgate.net |
| 130 | 1.70 x 10⁻⁵ | researchgate.net |
| Calculated Activation Energy (E_a) | 106.3 kJ/mol | researchgate.net |
A key feature of poly(this compound) (PαAL) is its degradability, which is enhanced by the presence of both hydrolyzable ester linkages and the reactive C=C double bonds in the polymer backbone. researchgate.net
PαAL exhibits sensitivity to light. The polymer is stable when stored in the dark, but it undergoes degradation upon exposure to daylight. researchgate.netresearchgate.net This photochemical degradation is attributed to reactions involving the carbon-carbon double bonds in the polymer backbone. researchgate.net In one study, PαAL experienced a weight loss of 34.8% after being exposed to daylight for 49 days, whereas a sample stored in the dark showed negligible weight loss. researchgate.net
The degradation of PαAL is significantly accelerated in both acidic and alkaline conditions due to the hydrolysis of the ester bonds in the polymer chain. researchgate.netresearchgate.net This process breaks the polymer down into smaller, water-soluble fragments. Research has quantified the weight loss of PαAL films submerged in solutions of varying pH over an extended period. researchgate.net
| Condition | Duration (days) | Weight Loss (%) | Reference |
| Neutral (pH 7.0) | 49 | 13.5 | researchgate.net |
| Acidic (pH 2.5) | 49 | 63.3 | researchgate.net |
| Alkaline (pH 10.0) | 49 | 52.0 | researchgate.net |
| Alkaline (pH 10) | 49 | 63 | researchgate.net |
These findings highlight that poly(this compound) is a polyester with tunable degradability, making it a material of interest for applications requiring controlled degradation profiles. researchgate.net
Degradability of Resultant Polymers
Degradation under Light Exposure
Development of Bio-based Polymers from this compound
The development of bio-based polymers from α-Angelica lactone primarily revolves around ring-opening polymerization (ROP), a process that transforms the cyclic monomer into a linear polyester. researchgate.netrsc.org Although five-membered lactones are generally considered thermodynamically stable and difficult to polymerize, the presence of a carbon-carbon double bond in the α-AL ring increases ring strain, making ROP feasible under moderate conditions. researchgate.netplos.org This process yields poly(α-Angelica lactone) (PAL), an unsaturated polyester with double bonds in its repeating units, which offers pathways for further chemical modification. researchgate.net
Researchers have demonstrated that α-AL can be polymerized through two main pathways: opening the double bond to form a polyfuranone structure, or opening the lactone ring to create an unsaturated polyester. sibran.rutandfonline.com The ROP route is often preferred as it leads to biodegradable polyesters. researchgate.nettandfonline.com Various catalysts, including basic catalysts like sodium butoxide and organometallic compounds like stannous octoate, have been successfully employed to initiate the ROP of α-AL. researchgate.netsibran.rutandfonline.com
The polymerization can be carried out under different conditions, influencing the molecular weight and properties of the resulting polymer. For instance, using stannous octoate as a catalyst in bulk or in solvents like toluene at temperatures between 110°C and 130°C has produced polyesters with varying molecular weights. researchgate.net Another method involves using sodium butoxide at 350 K for 14 hours. tandfonline.com These polymers are derived from renewable resources, as α-Angelica lactone can be readily obtained from levulinic acid, which in turn is produced from the acidic degradation of lignocellulose. digitellinc.comresearchgate.net
Table 1: Ring-Opening Polymerization (ROP) of α-Angelica Lactone
| Catalyst | Temperature (°C) | Reaction Time (h) | Resulting Polymer Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI) | Source |
|---|---|---|---|---|---|
| Stannous octoate | 200 | 2 | 150,000 | 1.26 | google.com |
| Stannous octoate | 130 | 20 | 29,357 | 1.25 | researchgate.netresearchgate.net |
| Sodium butoxide | 77 | 14 | 2,500 | - | tandfonline.com |
Copolymerization with Other Cyclic Monomers
To enhance the physicochemical and mechanical properties of polymers derived from α-Angelica lactone, it has been copolymerized with other monomers. sibran.ru Copolymerization can lead to materials with improved characteristics, such as higher molecular weight and better processability. tandfonline.com
One notable example is the copolymerization of α-AL with styrene (B11656). sibran.ru When PAL is fused with 1–5 mol% of styrene using boron trifluoride etherate as a catalyst, cross-linked polymers with significantly high molecular weights, ranging from 200,000 to 500,000 g/mol , are formed. sibran.rutandfonline.com These copolymers exhibit improved viscoelastic properties compared to the homopolymer. tandfonline.com The modification of polystyrene with α-Angelica lactone has been shown to not negatively affect the mechanical strength of the resulting copolymer while rendering it biodegradable.
Additionally, research has explored the copolymerization of α-AL with other cyclic esters like ε-caprolactone. nih.govacs.org Such copolymers are synthesized to create biodegradable aliphatic polyesters with tailored properties for various applications. nih.gov The ability of α-AL to copolymerize with different monomers opens up possibilities for designing a wide range of bio-based materials with specific functionalities. researchgate.net
Table 2: Properties of α-Angelica Lactone Copolymers
| Comonomer | Catalyst | Resulting Copolymer Molecular Weight (Mw, g/mol) | Key Properties | Source |
|---|---|---|---|---|
| Styrene (1-5 mol%) | Boron trifluoride etherate | 200,000 - 500,000 | Improved viscoelastic properties, biodegradable | sibran.rutandfonline.com |
| ε-Caprolactone | - | - | Biodegradable aliphatic polyester | nih.govacs.org |
Material Properties of this compound-Derived Polymers
The polymers synthesized from α-Angelica lactone exhibit several interesting material properties, making them suitable for specific applications.
A significant characteristic of polymers derived from α-Angelica lactone is their ability to form transparent films. rsc.orgtib.eu Specifically, a polymer created through the ring-opening metathesis polymerization (ROMP) of a norbornene-derivatized lactone, which is synthesized from the β-isomer of angelica lactone, can be cast into films with good transparency. digitellinc.com This property makes them potentially suitable for applications such as optical waveguides or transparent coatings. digitellinc.com
When compared to conventional petroleum-based polymers, α-Angelica lactone-derived polymers present a unique set of properties. A polymer resulting from the ROMP of a Diels-Alder adduct of β-Angelica lactone and cyclopentadiene (B3395910) shows similarities to poly-norbornene. rsc.org However, a key difference is that the angelica lactone-derived polymer is more polar. rsc.org The presence of the lactone moiety in the polymer structure leads to reduced hydrophobicity compared to pure poly-norbornene. digitellinc.com This modification in polarity and hydrophobicity can be advantageous for applications requiring different surface properties or compatibility with other materials.
V. Analytical Methods and Characterization of Alpha Angelica Lactone
Enantiomeric Purity Determination (e.g., Chiral HPLC)
The determination of the enantiomeric purity of alpha-Angelica lactone, or more commonly, the chiral compounds derived from it, is crucial for its application in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and reliable method for this purpose. This technique allows for the separation and quantification of individual enantiomers.
In many applications, this compound is utilized as a prochiral nucleophile or as an acylating agent in the kinetic resolution of racemic alcohols. The success of these reactions is quantified by the enantiomeric excess (ee) of the product, which is determined using chiral HPLC. The choice of the chiral stationary phase is critical and is selected based on the specific structure of the analyte. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, have proven to be highly effective.
Research on the lipase-catalyzed kinetic resolution of secondary alcohols, for instance, has employed this compound as a novel and efficient acylating agent. In these studies, the enantiomeric excess of the unreacted alcohol and the resulting esterified product are meticulously measured by chiral HPLC. Columns such as Chiralcel OD-H and Chiralpak AD-H are frequently cited for these separations. science.govacs.org The separation mechanism on these columns relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
The development of a robust chiral HPLC method involves the optimization of several parameters, including the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol), flow rate, and detector wavelength. The resulting chromatogram shows two distinct peaks for the two enantiomers, and the enantiomeric excess can be calculated from the relative peak areas.
Below is a data table summarizing typical chiral HPLC conditions used for the analysis of a secondary alcohol and its corresponding levulinate ester, which is formed when this compound acts as an acylating agent.
Table 1: Chiral HPLC Analysis of Products from Kinetic Resolution using this compound
| Analyte | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Enantiomeric Excess (ee) of Product | Reference |
|---|---|---|---|---|---|---|---|
| (S)-1-phenylethanol | Chiralcel OD-H | n-Hexane/Isopropanol (98:2) | 1.0 | 254 | (R)-enantiomer: 10.5, (S)-enantiomer: 12.3 | >99% | science.govacs.org |
This table is a representative example based on published research and illustrates the typical parameters for chiral HPLC analysis of compounds resulting from reactions with this compound.
Vi. Environmental and Sustainability Aspects of Alpha Angelica Lactone
Green Chemistry Principles in Alpha-Angelica Lactone Production and Use
The production and application of this compound align with several core principles of green chemistry, marking it as a sustainable chemical intermediate. A primary advantage is its derivation from renewable feedstocks. sciencegate.app α-AL can be efficiently synthesized from levulinic acid, a platform chemical readily obtained from the acid-catalyzed degradation of lignocellulosic biomass. mdpi.comrsc.org This positions α-AL as a bio-based molecule, moving away from petrochemical origins. researchgate.net
The applications of α-AL also embody green chemistry principles. For instance, its use in the synthesis of alkyl levulinates has been demonstrated through highly efficient, solvent-free processes. mdpi.com One such method utilizes methanesulfonic acid as a catalyst to react α-AL with various alcohols at room temperature, achieving high yields (99.1–99.8%) in short reaction times and demonstrating high atom economy. mdpi.com
Furthermore, α-AL serves as a novel, non-toxic, and renewable acylating agent in enzyme-catalyzed reactions. acs.org This approach, particularly in the kinetic resolution of alcohols, can replace more hazardous reagents and allows for simpler, chromatography-free purification processes, thereby minimizing the generation of solvent waste. acs.org Its role in producing degradable polymers and other value-added bio-based products further underscores its contribution to a circular economy. rsc.orgua.pt
Table 1: Alignment of this compound with Green Chemistry Principles
| Green Chemistry Principle | Application in this compound Lifecycle | Source(s) |
|---|---|---|
| Renewable Feedstocks | Derived from levulinic acid, which is produced from lignocellulosic biomass. | mdpi.comrsc.org |
| Atom Economy | Used in high-yield, addition-type reactions for producing alkyl levulinates. | mdpi.com |
| Use of Catalysis | Efficient synthesis routes employ catalysts (acid or enzymatic) to improve reaction rates and selectivity. | mdpi.comacs.org |
| Designing Safer Chemicals | Utilized as a non-toxic, renewable acylating agent, replacing hazardous alternatives. | acs.org |
| Safer Solvents & Auxiliaries | Enables solvent-free reaction conditions for the synthesis of alkyl levulinates. | mdpi.com |
| Design for Degradation | Can be polymerized to create functionalized aliphatic polyesters that are degradable. | rsc.org |
This compound as a Biofuel Component or Precursor
This compound is recognized for its potential as a biofuel precursor and a component in advanced biofuels. researchgate.netnih.govresearchgate.net As the world seeks sustainable alternatives to fossil fuels to decrease carbon emissions, lactones, in general, are being investigated as next-generation biofuels. sciencegate.appnih.govosti.gov α-AL, derived from biomass, is a key platform molecule in this field, with pathways established for its conversion into valuable fuel additives and blendstocks. researchgate.net
While bioethanol is currently one of the most widely used renewable fuels, lactones like this compound present several distinct advantages. mdpi.comosti.gov These benefits address some of the practical and chemical challenges associated with ethanol (B145695).
Table 2: Comparison of Lactones (including α-AL) and Bioethanol as Biofuels
| Feature | Lactones (e.g., this compound) | Bioethanol | Source(s) |
|---|---|---|---|
| Separation from Water | Miscible with water but more easily isolated via distillation. | Forms an azeotrope with water, making complete separation by simple distillation difficult. | mdpi.com |
| Stability | Stable under neutral conditions and not readily oxidized in air. | Can be susceptible to oxidation. | mdpi.com |
| Storage and Transport | High boiling point and low melting point make it safer to store and transport. | More volatile, posing higher risks during handling and storage. | mdpi.com |
| Energy Density | Generally possess a higher energy density. | Lower energy density compared to gasoline and some advanced biofuels. | |
Understanding the combustion and oxidation characteristics of this compound is crucial for its application as a biofuel. usfca.edu Detailed studies have focused on its initial oxidation steps, which are fundamental to modeling its performance in internal combustion engines. usfca.edu
The oxidation of this compound initiated by ground-state atomic oxygen (O(³P)) has been studied under various temperatures (298 K, 550 K, and 700 K) to simulate different combustion environments. nih.govosti.gov Research conducted using synchrotron photoionization mass spectrometry revealed that the primary reaction mechanism involves the addition of the oxygen atom to the unsaturated carbon-carbon double bond within the lactone ring. mdpi.com This pathway was found to be kinetically favorable over hydrogen abstraction, which involves a much higher energy barrier. mdpi.com The initial addition of O(³P) leads to the formation of triplet diradical intermediates, which then convert to a singlet epoxide that subsequently decomposes to form the final products. mdpi.com
The experimental investigation into the oxidation of α-AL with O(³P) successfully identified the major primary products formed during the initial stages of combustion. nih.govosti.gov These products were characterized by their mass-to-charge ratios (m/z) and photoionization spectra at different temperatures. mdpi.com
The primary oxidation products identified include ketene (B1206846), acetaldehyde, methyl vinyl ketone, methylglyoxal, and 5-methyl-2,4-furandione. mdpi.comnih.gov At higher temperatures (550 K and 700 K), dimethyl glyoxal (B1671930) was also observed. mdpi.comusfca.edu Across all tested temperatures, ketene was consistently the most abundant reaction product. nih.govosti.gov
Table 3: Primary Products from the Oxidation of this compound with O(³P) at Various Temperatures
| Product | Chemical Formula | m/z | Observed at 298 K | Observed at 550 K | Observed at 700 K | Source(s) |
|---|---|---|---|---|---|---|
| Ketene | C₂H₂O | 42 | ✓ | ✓ | ✓ | mdpi.comnih.gov |
| Acetaldehyde | C₂H₄O | 44 | ✓ | ✓ | ✓ | mdpi.comnih.gov |
| Methyl Vinyl Ketone | C₄H₆O | 70 | ✓ | ✓ | ✓ | mdpi.comnih.gov |
| Methylglyoxal | C₃H₄O₂ | 72 | ✓ | ✓ | ✓ | mdpi.comnih.gov |
| Dimethyl Glyoxal | C₄H₆O₂ | 86 | ✓ | ✓ | mdpi.comusfca.edu |
The study of oxidation reactions in the low to intermediate temperature range (around 550-700 K) is particularly critical for understanding and predicting the autoignition behavior of fuels. mdpi.com Autoignition is the spontaneous ignition of a fuel-air mixture without an external spark, a key process in advanced combustion engines such as those employing Homogeneous Charge Compression Ignition (HCCI). mdpi.com By identifying the primary products and reaction pathways of this compound oxidation, researchers can develop more accurate kinetic models. mdpi.com These models are essential for designing and optimizing HCCI engines to run efficiently on next-generation biofuels like those derived from α-AL, ultimately leading to cleaner and more efficient energy conversion.
Combustion and Oxidation Behavior
Identification of Primary Oxidation Products
Environmental Fate and Degradation Studies of Polymers
Polymers derived from this compound (α-AL) have been the subject of degradation studies to assess their environmental persistence and lifecycle. Research indicates that these materials, primarily aliphatic polyesters produced through ring-opening polymerization (ROP), are susceptible to degradation under various environmental conditions, including hydrolysis and photodegradation. researchgate.netrsc.orgresearchgate.net
The stability of poly(α-angelica lactone) is significantly influenced by pH. Studies have demonstrated that the polymer undergoes hydrolytic degradation under both acidic and basic conditions. researchgate.net This process is believed to involve the hydrolysis of the ester linkages within the polymer backbone, leading to the formation of the corresponding carboxylic acid. researchgate.net In one study, samples of poly(α-angelica lactone) were placed in solutions with pH values of 2.5, 7.0 (neutral), and 10.0. Over a period of 49 days, the polymer showed substantial weight loss in the acidic and basic solutions, recorded at 63.3% and 52.0% respectively. researchgate.netresearchgate.net In contrast, the weight loss in the neutral solution was significantly lower at 13.5%. researchgate.netresearchgate.net
Photodegradation is another critical factor in the environmental fate of these polymers. Research has shown that poly(α-angelica lactone) is stable when kept in a dark environment but degrades when exposed to daylight. researchgate.netresearchgate.net After 49 days of daylight exposure, the polymer exhibited a weight loss of 34.8%, which was attributed to photochemical degradation processes. researchgate.netresearchgate.net The presence of carbon-carbon double bonds in the polymer backbone makes it susceptible to degradation initiated by light or heat. researchgate.net
Biodegradation studies have also been conducted. Polyesters of α-angelica lactone with molecular weights between 800 and 1,000 were found to completely degrade within 5 to 30 days when subjected to the action of ray fungi and yeast. sibran.ru Higher molecular weight polylactones (15,000–20,000) were observed to partially or completely degrade in soil over a 180-day period. sibran.ru Furthermore, copolymers of α-AL, such as those with styrene (B11656), have been shown to undergo complete degradation in grey wood soil within 140 days. sibran.ru Importantly, the degradation products did not show any statistically significant toxic effects on microflora. sibran.ru Copolymers with ε-caprolactone also demonstrate faster degradation rates with higher incorporation of α-AL units. researchgate.net
Table 1: Degradation of Poly(α-Angelica Lactone) Under Various Conditions
| Condition | Duration (Days) | Weight Loss (%) | Degradation Type | Source |
|---|---|---|---|---|
| pH 2.5 Solution | 49 | 63.3% | Hydrolytic | researchgate.netresearchgate.net |
| pH 7.0 Solution | 49 | 13.5% | Hydrolytic | researchgate.netresearchgate.net |
| pH 10.0 Solution | 49 | 52.0% | Hydrolytic | researchgate.netresearchgate.net |
| Daylight Exposure | 49 | 34.8% | Photochemical | researchgate.netresearchgate.net |
| Dark Environment | 49 | Stable | N/A | researchgate.netresearchgate.net |
| Soil (Polyester, MW 15k-20k) | 180 | Complete/Partial | Biodegradation | sibran.ru |
| Soil (Copolymer with Styrene) | 140 | Complete | Biodegradation | sibran.ru |
Sustainable Catalytic Systems for this compound Transformations
The transformation of α-Angelica lactone, a biomass-derived platform chemical, into value-added products is a key area of green chemistry research. rsc.org A significant focus has been on developing sustainable catalytic systems that operate under mild conditions, are reusable, and minimize waste.
One major transformation is the hydrogenation of α-AL to γ-valerolactone (GVL), a valuable biofuel and green solvent. acs.org Ionic liquids (ILs) have been explored as sustainable solvents and catalysts for this process. For instance, the ionic liquid [Bmim]PF₆ has been used for the selective hydrogenation of α-AL, achieving complete conversion and nearly 100% selectivity to GVL at room temperature. acs.org This system significantly reduces the energy requirements compared to traditional high-temperature methods. acs.org The ionic liquid/catalyst system also demonstrated excellent reusability, with no significant loss in conversion or selectivity after ten cycles. acs.org Bio-based multifunctional nanohybrid catalysts, such as Hf-FDCA synthesized from 2,5-furandicarboxylic acid, have also proven effective and stable for converting α-AL to GVL. ua.pt
Another sustainable route involves the use of methanesulfonic acid (MSA) as a low-cost, biodegradable, and efficient catalyst for producing alkyl levulinates from α-AL. dntb.gov.uamdpi.com This solvent-free process occurs at room temperature and yields high-purity products with complete conversions and yields between 99.1% and 99.8% in short reaction times (20–60 minutes). dntb.gov.uamdpi.com The use of MSA is advantageous as it has an acidic strength comparable to mineral acids but without releasing toxic gases. dntb.gov.ua
Biocatalysis represents another pillar of sustainable transformations for α-AL. Lipases, such as Lipase B from Candida antarctica, have been used as catalysts for the kinetic resolution of alcohols, using α-AL as a novel, renewable, and non-toxic acylating agent. acs.org This enzymatic method is highly efficient and enantioselective. acs.org Additionally, ene-reductases from the Old Yellow Enzyme (OYE) family have been employed to catalyze the isomerization of α-AL to β-angelica lactone. google.com
Proline-based ionic liquids, which are renewable, have been shown to be effective catalysts for the aldol (B89426) condensation of α-AL with furfural, achieving an 86% carbon yield of the C₁₀ product under mild conditions (353 K, 1 hour). acs.org
Table 2: Overview of Sustainable Catalytic Transformations of this compound
| Transformation | Catalytic System | Key Conditions | Product | Yield/Conversion | Source |
|---|---|---|---|---|---|
| Hydrogenation | Ionic Liquid ([Bmim]PF₆) / Catalyst | Room Temperature, 20 min | γ-Valerolactone (GVL) | Complete conversion, ~100% selectivity | acs.org |
| Alcoholysis | Methanesulfonic Acid (MSA) | Room Temperature, 20-40 min, Solvent-free | Alkyl Levulinates | 99.1% - 99.7% yield | mdpi.com |
| Kinetic Resolution | Lipase B (Candida antarctica) | 40-60 °C | Levulinate Esters | High enantioselectivity (E > 500) | acs.org |
| Isomerization | Ene-reductase (OYE2) | Buffer solution | β-Angelica lactone | ~45% conversion | google.com |
| Aldol Condensation | Proline-based Ionic Liquid (ChPro) | 353 K, 1 hour | C₁₀ Oxygenate (with furfural) | 86% carbon yield | acs.org |
| Hydrogenation | Hf-FDCA Nanohybrid | N/A | γ-Valerolactone (GVL) | Superior to Zr-FDCA catalysts | ua.pt |
Vii. Emerging Research and Interdisciplinary Applications
Alpha-Angelica Lactone in Organocatalysis and Asymmetric Synthesis
This compound has emerged as a valuable reagent in the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. acs.orgrsc.org A notable application is in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement.
Research has demonstrated the use of this compound as a nucleophile in various organocatalytic reactions. nih.gov For instance, a diastereoselective addition of this compound to β-halo-α-ketoesters has been achieved using quinidine (B1679956) as an organocatalyst. nih.govnih.govacs.org This reaction is significant for its unusual regioselectivity, with the this compound acting as a nucleophile at the α-position to generate fully substituted glycolic esters with three contiguous stereocenters. nih.govunc.edu Typically, alpha-Angelica lactones are nucleophilic at the γ-position. unc.edu Subsequent hydrogenation of the product can introduce an additional stereocenter with high diastereoselectivity. nih.gov
The versatility of this compound in asymmetric synthesis is further highlighted by its participation in vinylogous Michael reactions. bohrium.com These reactions, often catalyzed by organocatalysts, allow for the construction of complex molecular architectures with high enantioselectivity. nih.gov For example, the asymmetric assembly of Morita-Baylis-Hillman carbonates of isatins and this compound has been accomplished, leading to products with vicinal quaternary chiral centers in high stereoselectivity. nih.gov
Table 1: Examples of Organocatalytic Reactions Involving this compound
| Reaction Type | Electrophile | Catalyst | Key Outcome |
|---|---|---|---|
| Diastereoselective Addition | β-Halo-α-ketoesters | Quinidine | Formation of three contiguous stereocenters. nih.gov |
| Asymmetric Assembly | Morita-Baylis-Hillman carbonates of isatins | Lewis Bases | Construction of vicinal quaternary chiral centers. nih.gov |
| Asymmetric Direct Vinylogous Conjugate Addition | β-Phenylsulfonylenones | Diaminomethylenemalononitrile | High yields and excellent enantioselectivities for γ-alkenyl γ-butenolides. nih.gov |
Integration of this compound in Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one reaction becomes the substrate for the next. The integration of this compound into these sequences offers an efficient pathway to complex molecules from simple starting materials.
A significant example is the enzymatic cascade for the formal reduction of this compound to both enantiomers of γ-valerolactone. researchgate.netresearchgate.net This one-pot process combines an asymmetric isomerization of this compound to β-angelica lactone, followed by a reduction step. researchgate.netgoogle.com By utilizing Old Yellow Enzymes (OYEs) with complementary activities, either the (R)- or (S)-enantiomer of γ-valerolactone can be selectively synthesized. researchgate.net For instance, a fusion protein of two OYEs can produce the (R)-enantiomer with high selectivity, while a single enzyme can be used for both steps to yield the (S)-enantiomer. researchgate.net
Furthermore, this compound has been utilized in catalytic pathways to generate γ-lactone-fused γ-lactams and succinimide-fused hemiketals through cascade reactions. researchgate.net These complex heterocyclic structures are of interest in medicinal chemistry and materials science. The ability to construct such intricate molecular frameworks in a single pot from a renewable feedstock like this compound underscores the efficiency and sustainability of this approach. dntb.gov.ua
Role of this compound in Food and Flavor Science (Excluding Direct Use/Application)
While this compound itself is used as a flavoring agent, its role in food and flavor science extends beyond direct application. nih.govchemicalbook.com Research into the chemical transformations of this compound provides insights into the formation of various flavor compounds.
Moreover, this compound serves as a precursor in the synthesis of other valuable flavor and fragrance compounds. mdpi.com For instance, it can be converted to alkyl levulinates, which have applications as flavoring agents. mdpi.com Studying these transformations helps researchers understand the chemical basis of flavor generation and develop new methods for producing desirable flavor profiles.
Future Prospects for this compound in Renewable Chemical Production
The derivation of this compound from lignocellulosic biomass positions it as a key platform molecule for the production of renewable chemicals and biofuels. bohrium.commdpi.com Its potential to be converted into a variety of value-added products makes it a central component in future biorefinery concepts. rsc.orgrsc.org
One of the most promising applications is its conversion to γ-valerolactone (GVL). ua.pt GVL is a versatile platform chemical with applications as a green solvent, a fuel additive, and a precursor for the synthesis of polymers and other chemicals. researchgate.net Efficient catalytic processes are being developed for the hydrogenation of this compound to GVL, with some methods achieving high conversion and selectivity under mild conditions. rsc.org
Furthermore, this compound can undergo ring-opening polymerization to produce functionalized aliphatic polyesters. rsc.org These polymers are potentially biodegradable and can be derived from renewable resources, offering a sustainable alternative to petroleum-based plastics. rsc.org The ozonolysis of this compound also provides a renewable route to malonates, which are industrially important intermediates. rsc.org
The continued exploration of catalytic pathways to convert this compound into these and other valuable chemicals is a key area of research. researchgate.net The development of efficient and selective catalytic systems will be crucial for the economic viability of biorefineries based on this versatile platform molecule.
Table 2: Renewable Chemicals from this compound
| Product | Transformation | Potential Applications |
|---|---|---|
| γ-Valerolactone (GVL) | Hydrogenation | Green solvent, fuel additive, polymer precursor. ua.pt |
| Functionalized Polyesters | Ring-Opening Polymerization | Biodegradable plastics. rsc.org |
| Malonates | Ozonolysis | Industrial intermediates. rsc.org |
| Alkyl Levulinates | Alcoholysis | Flavoring agents, fuel additives. mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing alpha-angelica lactone in laboratory settings?
- Methodological Answer : AAL synthesis typically involves acid-catalyzed cyclization of levulinic acid derivatives or enzymatic lactonization. For characterization, use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to verify purity (>98% by GC) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Ensure detailed reporting of reaction conditions (e.g., temperature, catalysts) and spectroscopic data in the main manuscript, with extended datasets (e.g., IR, mass spectra) in supplementary materials .
Q. How can researchers ensure reproducibility in AAL-based pharmacological studies?
- Methodological Answer : Standardize AAL stock solutions using anhydrous dimethyl sulfoxide (DMSO) at concentrations ≤22.5 mg/mL (229.36 mM) to prevent solvent-induced cytotoxicity. Validate purity via HPLC before in vitro assays. For in vivo studies, employ dose-response curves (e.g., 50–300 mg/kg in murine models) and include controls for DMSO vehicle effects. Document storage conditions (−20°C for solids, −80°C for solutions) to mitigate degradation .
Advanced Research Questions
Q. What reaction pathways dominate the oxidation of AAL under varying temperatures, and how are these mechanisms validated?
- Methodological Answer : Synchrotron photoionization mass spectrometry (SPI-MS) at 298–700 K reveals primary oxidation products: ketene (dominant), acetaldehyde, and methyl vinyl ketone. Pathways involve O(³P)-initiated H-abstraction from AAL’s γ-carbon, followed by β-scission. Computational validation using the CBS–QB3 method confirms transition states and thermodynamic favorability. Experimental replicates should include isotopically labeled AAL (e.g., deuterated) to track hydrogen transfer pathways .
Q. How do catalytic systems influence the hydrogenation of AAL to γ-valerolactone (GVL), and what are key optimization parameters?
- Methodological Answer : Ru/C catalysts (1–5 wt%) under H₂ (1 atm) at 25°C achieve >90% GVL yield. Key factors:
- Synergistic effects : Bimetallic Pd-NiO/SiO₂ enhances activity at lower temperatures (50°C).
- Solvent-free conditions : Improve atom economy and reduce separation steps.
- Ionic liquid additives : E.g., [BMIM][HSO₄] accelerates conversion via acid-mediated ring-opening. Monitor reaction progress using in-situ FTIR to detect intermediate enol formation .
Q. What biochemical mechanisms underlie AAL’s chemopreventive effects against benzo[a]pyrene-induced carcinogenesis?
- Methodological Answer : AAL (≥200 mg/kg in mice) inhibits forestomach neoplasia by modulating glutathione S-transferase (GST) activity, enhancing detoxification of electrophilic metabolites. Use LC-MS/MS to quantify GST-AAL adducts and immunohistochemistry to assess tumor suppression (e.g., Ki-67 reduction). Compare potency against reference compounds (e.g., coumarin) using dose-matched in vivo models .
Q. How can computational modeling resolve contradictions in AAL’s reported toxicity profiles?
- Methodological Answer : Discrepancies in oral LD₅₀ (e.g., 2800 mg/kg in mice vs. undefined in rats) may arise from metabolic differences. Employ quantitative structure-activity relationship (QSAR) models to predict species-specific toxicity. Validate with in vitro hepatocyte assays (e.g., CYP450 inhibition screening) and cross-reference with EFSA’s flavouring group evaluations .
Methodological Considerations and Data Contradictions
- Analytical Challenges : Discrepancies in AAL’s reported melting point (13–17°C) and boiling point (55–56°C) may stem from isomer impurities. Use differential scanning calorimetry (DSC) with ≥99% pure samples for accurate thermophysical profiling .
- Biological Replicability : Variability in anticancer efficacy (e.g., forestomach vs. lung models) necessitates multi-organ endpoint analyses and standardized tumor induction protocols (e.g., benzo[a]pyrene dosing schedules) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
